molecular formula C22H38O3 B14624471 3-(Octadec-10-EN-9-YL)oxolane-2,5-dione CAS No. 58200-31-0

3-(Octadec-10-EN-9-YL)oxolane-2,5-dione

Cat. No.: B14624471
CAS No.: 58200-31-0
M. Wt: 350.5 g/mol
InChI Key: KSESVFXLMTZCOE-UHFFFAOYSA-N
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Description

3-(Octadec-10-en-9-yl)oxolane-2,5-dione is a chemical compound with the molecular formula C22H38O3. It is characterized by a five-membered oxolane ring substituted with an octadec-10-en-9-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octadec-10-en-9-yl)oxolane-2,5-dione typically involves the reaction of octadec-10-en-9-ol with maleic anhydride. The reaction is carried out under reflux conditions in an inert solvent such as toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like distillation and crystallization are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Octadec-10-en-9-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxolane-2,5-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Octadec-10-en-9-yl)oxolane-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of 3-(Octadec-10-en-9-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-dodecenyl)oxolane-2,5-dione
  • 3-(2-octadecenyl)oxolane-2,5-dione
  • 3-(2-hexadecenyl)oxolane-2,5-dione

Uniqueness

3-(Octadec-10-en-9-yl)oxolane-2,5-dione stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specialized applications in various fields .

Properties

CAS No.

58200-31-0

Molecular Formula

C22H38O3

Molecular Weight

350.5 g/mol

IUPAC Name

3-octadec-10-en-9-yloxolane-2,5-dione

InChI

InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19(16-14-12-10-8-6-4-2)20-18-21(23)25-22(20)24/h15,17,19-20H,3-14,16,18H2,1-2H3

InChI Key

KSESVFXLMTZCOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC)C1CC(=O)OC1=O

Origin of Product

United States

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